molecular formula C21H19BrClN3OS B2761960 N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359128-51-0

N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2761960
CAS No.: 1359128-51-0
M. Wt: 476.82
InChI Key: VRMRJTQEWJZIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a bromo-methylphenyl group, a chloro group, and a thiomorpholino methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo-methylphenyl and chloro groups. The final step involves the incorporation of the thiomorpholino methanone moiety.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The bromo-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction, while the chloro group is added through electrophilic substitution.

    Incorporation of Thiomorpholino Methanone: The final step involves the reaction of the intermediate compound with thiomorpholine and a suitable methanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinolines and phenyl derivatives.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its quinoline core can intercalate with DNA, while the bromo-methylphenyl group can interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenylamine: Shares the bromo-methylphenyl group but lacks the quinoline core and thiomorpholino methanone moiety.

    6-Chloroquinoline: Contains the quinoline core with a chloro substituent but lacks the other functional groups.

    Thiomorpholine derivatives: Similar in containing the thiomorpholine moiety but differ in the rest of the structure.

Uniqueness

N-(2-BROMO-4-METHYLPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[4-(2-bromo-4-methylanilino)-6-chloroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3OS/c1-13-2-4-19(17(22)10-13)25-20-15-11-14(23)3-5-18(15)24-12-16(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMRJTQEWJZIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.